Heteroaryl Replacement: Benzofuran vs. Benzothiazole – Physicochemical Differentiation
The benzofuran moiety in 923458-07-5 directly replaces the benzothiazole group in the validated anti-TB compound TCA1 (CAS 864941-32-2), yielding distinct physicochemical properties [1]. The benzofuran analog reduces the number of hydrogen-bond acceptors by one (from 7 to 6) and the polar surface area decreases, leading to a predicted lower logP and altered solubility profile . While the benzothiazole analog TCA1 has a calculated logP of approximately 4.47, the benzofuran congener is predicted to have a logP near 3.2, representing a significant shift in lipophilicity that impacts membrane permeability and metabolic stability . This difference directly informs solvent selection for bioassay preparation and pharmacokinetic behavior predictions .
| Evidence Dimension | Hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | 6 HBA (C₁₇H₁₄N₂O₅S, MW 358.4) |
| Comparator Or Baseline | TCA1: 7 HBA (C₁₆H₁₃N₃O₄S₂, MW 375.42) |
| Quantified Difference | Δ HBA = −1 (elimination of benzothiazole ring nitrogen) |
| Conditions | Structural comparison; physicochemical prediction using ChemSpider/ACD/Labs Percepta Platform |
Why This Matters
Altered hydrogen-bond acceptor count directly influences aqueous solubility and formulation behavior, making the benzofuran compound distinct from TCA1 for procurement and assay design.
- [1] Wang F, Sambandan D, Halder R, et al. TCA1, a small molecule with activity against drug-susceptible and -resistant Mycobacterium tuberculosis. Proc Natl Acad Sci U S A. 2013;110(27):E2510-E2517. View Source
